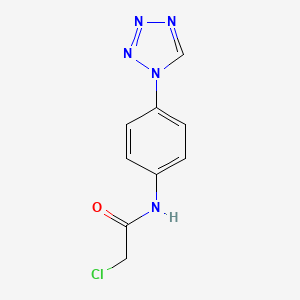

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide

Description

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted at the 4-position with a tetrazole moiety. The tetrazole group, a five-membered aromatic heterocycle containing four nitrogen atoms, confers unique electronic and hydrogen-bonding properties. This compound’s structure suggests applications in drug discovery, particularly in areas where tetrazoles act as bioisosteres for carboxylic acids or nitro groups .

Properties

IUPAC Name |

2-chloro-N-[4-(tetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-5-9(16)12-7-1-3-8(4-2-7)15-6-11-13-14-15/h1-4,6H,5H2,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSDVFFKEOEUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCl)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, altering its oxidation state.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives with different functional groups.

Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry

Building Block in Synthesis:

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

- Substitution Reactions: Formation of substituted derivatives with different functional groups.

- Oxidation and Reduction: Generation of oxidized or reduced tetrazole derivatives.

- Hydrolysis: Conversion into carboxylic acids and amines.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Biological Applications

Antimicrobial Activity:

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against yeast species like Candida albicans. The biological activity was linked to the structural characteristics of the compounds, particularly the position of substituents on the phenyl ring .

Potential Anticancer Properties:

The compound's tetrazole moiety has been investigated for its potential role as a biochemical probe in cancer research. The ability of tetrazoles to mimic nucleotides allows them to interfere with cellular processes, potentially leading to therapeutic applications in oncology.

Medical Research

Therapeutic Properties:

Ongoing research is exploring the therapeutic potential of this compound in various medical contexts, including:

- Antimicrobial Agents: Developing new classes of antibiotics to combat resistant bacterial strains.

- Cancer Treatment: Investigating its efficacy in inhibiting tumor growth through targeted interactions with cellular receptors.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for creating innovative products in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex synthesis | Involved in substitution, oxidation, reduction, and hydrolysis reactions |

| Biology | Antimicrobial and anticancer research | Effective against Gram-positive bacteria; potential anticancer properties |

| Medicine | Therapeutic agent exploration | Investigated for antibiotic and anticancer applications |

| Industry | Material development | Used in creating innovative pharmaceutical and agrochemical products |

Case Studies

- Antimicrobial Efficacy Study: A comprehensive study evaluated twelve newly synthesized N-substituted phenyl-2-chloroacetamides, including derivatives of this compound. The results showed that compounds with halogenated substituents demonstrated enhanced lipophilicity and antimicrobial activity against resistant strains .

- Cancer Therapeutics Research: Investigations into the interactions between tetrazole derivatives and cancer cell receptors revealed promising results, suggesting that these compounds could serve as leads for novel anticancer drugs.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to specific sites and modulate their activity. The chloro and acetamide groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Chloroacetamide Derivatives

2.1 Structural and Electronic Comparisons

The target compound’s tetrazole substituent distinguishes it from other chloroacetamides. Key comparisons include:

2.1.1 Heterocyclic Substituents

Pyridine Derivatives :

- Example: 2-Chloro-N-(5-chloropyridin-2-yl)acetamide ()

- The pyridine ring introduces aromaticity with moderate electron-withdrawing effects. Pyridine derivatives are often explored for antimicrobial activity but may exhibit lower metabolic stability compared to tetrazoles due to reduced hydrogen-bonding capacity .

- Key Difference : Tetrazoles enhance metabolic stability and mimic carboxylic acids, advantageous in drug design .

- Thiazole Derivatives: Example: 2-Chloro-N-(thiazol-2-yl)acetamide () Thiazoles are sulfur-containing heterocycles with applications in anticancer and antimicrobial agents.

Oxadiazole Derivatives :

2.1.2 Aliphatic and Aromatic Substituents

Cyclohexyl Derivatives :

- Example: 2-Chloro-N-(4-ethylcyclohexyl)acetamide ()

- Aliphatic substituents increase lipophilicity (predicted LogP ~2.8), favoring membrane permeability but reducing water solubility. The target compound’s tetrazole group balances lipophilicity (predicted LogP ~2.1) with polar surface area, optimizing bioavailability .

Nitro-Substituted Derivatives :

2.4 Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 2-Chloro-N-(thiazol-2-yl)-acetamide | 2-Chloro-N-(4-ethylcyclohexyl)-acetamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~225.6 | ~190.6 | ~203.7 |

| Predicted LogP | ~2.1 | ~1.5 | ~2.8 |

| Polar Surface Area (Ų) | ~69 | ~56 | ~29 |

| Solubility (mg/mL) | Moderate (aqueous) | High | Low |

- Implications : The target compound’s higher polar surface area (tetrazole) improves solubility over aliphatic derivatives but may reduce blood-brain barrier penetration compared to thiazoles .

Biological Activity

2-Chloro-N-(4-tetrazol-1-yl-phenyl)-acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The presence of the chloro and tetrazole groups enhances its binding affinity to specific receptors or enzymes, facilitating its antimicrobial and anticancer effects. Ongoing research is focused on elucidating these pathways further.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study screening several chloroacetamides revealed that those with halogenated substituents on the phenyl ring demonstrated enhanced effectiveness against both Gram-negative and Gram-positive bacteria. The lipophilicity introduced by these substituents allows for better membrane penetration, which is critical for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Notes |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | Moderate | High | High lipophilicity |

| N-(3-bromophenyl)-2-chloroacetamide | High | Moderate | Effective against C. albicans |

| This compound | TBD | TBD | Further studies needed |

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives containing tetrazole rings have been linked to significant cytotoxicity against different cancer cell lines .

Case Study: Cytotoxicity Assessment

A recent study evaluated the cytotoxic effects of several tetrazole-acetamide derivatives, including this compound, against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability with IC50 values comparable to established chemotherapeutics .

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | A431 | Apoptosis induction |

| Benzothiazole derivative | 5.6 | MCF7 | Cell cycle arrest |

| Tetrazole-acetamide derivative | 3.2 | HeLa | DNA damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.